An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene is a substituted aromatic compound with potential applications in organic synthesis and as a building block in the development of pharmaceutical agents. Its structure incorporates a brominated benzene ring, an ether linkage, and a cyclic acetal (dioxolane) group. This unique combination of functional groups makes it a versatile intermediate for introducing these moieties into more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an in-depth analysis of its expected spectral characteristics.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 2-[2-(3-bromophenoxy)ethyl]-1,3-dioxolane |
| CAS Number | 1226248-97-0[1] |
| Molecular Formula | C₁₁H₁₃BrO₃[1] |
| Molecular Weight | 273.12 g/mol [1] |
| Canonical SMILES | BrC1=CC=CC(OCCC2OCCO2)=C1[1] |
| InChI Key | NTCYCFIBEXUIRE-UHFFFAOYSA-N[1] |
| Physical Form | Expected to be a liquid or low-melting solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. |
Synthesis Protocol: Williamson Ether Synthesis
The synthesis of 3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene can be effectively achieved via the Williamson ether synthesis. This classic and robust method involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[2][3] In this proposed synthesis, the sodium salt of 3-bromophenol (the nucleophile) is reacted with 2-(2-bromoethyl)-1,3-dioxolane (the electrophile).
Reaction Scheme
Caption: Proposed synthesis of 3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene.
Step-by-Step Methodology
-
Preparation of the Alkoxide:
-
To a stirred solution of 3-bromophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium 3-bromophenoxide.[4]
-
-
Ether Formation:
-
To the freshly prepared alkoxide solution, add a solution of 2-(2-bromoethyl)-1,3-dioxolane (1.05 eq) in anhydrous THF dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.[5]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench any excess NaH by the careful addition of water.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene.
-
Spectral Characterization (Predicted)
As experimental spectra for this specific molecule are not widely available, this section provides a detailed prediction of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra based on the analysis of its constituent functional groups and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the ethoxy and dioxolane moieties.
-
Aromatic Region (δ 6.8-7.3 ppm): The 3-substituted bromobenzene ring will exhibit a complex multiplet pattern for the four aromatic protons. Based on data for 3-bromophenol, these protons are expected to appear in this region.[1]
-
Ethoxy Protons (δ 3.8-4.2 ppm): The two methylene groups of the ethoxy chain will appear as two distinct triplets. The protons on the carbon adjacent to the phenoxy oxygen (-O-CH₂-) are expected to be slightly downfield (around δ 4.1 ppm) compared to the protons on the carbon adjacent to the dioxolane ring (-CH₂-CH₂-O-) (around δ 3.9 ppm).
-
Dioxolane Protons (δ 3.9-5.1 ppm): The dioxolane ring will show two sets of signals. The four protons of the -O-CH₂-CH₂-O- group will likely appear as a multiplet around δ 3.9-4.0 ppm. The single proton on the carbon between the two oxygens (-O-CH-O-) is expected to be a triplet at a more downfield position, typically around δ 5.0 ppm, due to the deshielding effect of the two adjacent oxygen atoms.
Caption: General workflow for NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the carbons of the benzene ring. The carbon attached to the bromine atom (C-Br) will be in the range of δ 120-125 ppm, while the carbon attached to the oxygen (C-O) will be the most downfield, around δ 155-160 ppm. The other four aromatic carbons will appear between δ 110-135 ppm. These predictions are based on data for 3-bromophenol.[6][7]
-
Ethoxy Carbons (δ 60-70 ppm): The two methylene carbons of the ethoxy chain will have distinct chemical shifts. The carbon adjacent to the phenoxy oxygen (-O-CH₂) is expected around δ 67-69 ppm, and the carbon adjacent to the dioxolane ring (-CH₂-) will be slightly upfield.
-
Dioxolane Carbons (δ 65-105 ppm): The two equivalent carbons of the -O-CH₂-CH₂-O- group in the dioxolane ring are expected to resonate around δ 65 ppm. The acetal carbon (-O-CH-O-) will be significantly downfield, in the range of δ 100-105 ppm.[8][9]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic molecular ion peak and several fragment ions.
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed with a characteristic isotopic pattern for a bromine-containing compound. There will be two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2).[10]
-
Fragmentation Pattern: The fragmentation will likely involve the cleavage of the ether bond and the dioxolane ring. Common fragment ions would include the loss of the dioxolane-ethyl side chain to give the 3-bromophenoxy cation. Cleavage of the C-Br bond could also occur.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
C-O-C Stretching (Ether and Acetal): Strong and characteristic absorptions in the 1050-1250 cm⁻¹ region. Aromatic ethers typically show a strong band around 1250 cm⁻¹, while the acetal C-O bonds will also contribute to this region.[11][12][13][14]
-
C-Br Stretching: A band in the lower frequency region, typically around 500-650 cm⁻¹.
Safety and Handling
3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene is classified as harmful and an irritant.[1] The following safety precautions should be observed:
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[1]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of 3-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene. While experimental data for this specific compound is limited, a comprehensive understanding of its characteristics can be derived from established chemical principles and data from analogous structures. The provided synthesis protocol offers a reliable method for its preparation, and the predicted spectral data serves as a valuable reference for its characterization. As with all chemical reagents, proper safety precautions are essential when handling this compound.
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